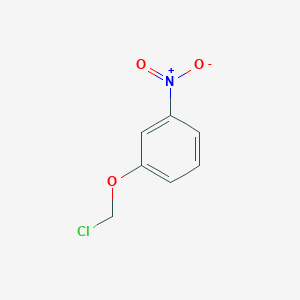

1-(chloromethoxy)-3-nitrobenzene

Description

1-(Chloromethyl)-3-nitrobenzene (C₇H₆ClNO₂) is a nitroaromatic compound featuring a chloromethyl (-CH₂Cl) substituent at the 1-position and a nitro (-NO₂) group at the 3-position of the benzene ring. Its crystal structure was resolved via single-crystal X-ray diffraction, revealing a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 12.1219 Å, b = 4.5104 Å, c = 15.1219 Å, and β = 112.709° . The compound exhibits anisotropic displacement parameters (ADPs) that align well with density functional theory (DFT) predictions, distinguishing it from heavier analogues like bromomethyl derivatives .

Reactivity studies highlight its propensity to form carbon-centered nitrobenzyl radicals via chloride expulsion under reductive conditions, with rate constants reaching ~1 × 10⁴ s⁻¹ . This radical-generating capability is linked to its cytotoxicity, making it a subject of interest in toxicological research .

Propriétés

IUPAC Name |

1-(chloromethoxy)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-5-12-7-3-1-2-6(4-7)9(10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIKRSSOMJIGCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(Chloromethoxy)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(chloromethoxy)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Chloromethoxy)-3-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group (NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Aminated Derivatives: Reduction of the nitro group leads to the formation of 1-(chloromethoxy)-3-aminobenzene.

Substituted Derivatives: Nucleophilic substitution can yield various substituted benzene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

- Organic Synthesis :

- Catalysis :

- Material Science :

Case Study 1: Synthesis of Azo Compounds

In a study conducted by researchers at Sigma-Aldrich, this compound was utilized to synthesize various azo compounds through coupling reactions. The results demonstrated high yields and purity levels, showcasing its effectiveness as an intermediate in dye production.

Case Study 2: Application in Catalysis

A research paper published in Chemical Communications highlighted the use of this compound in catalyzing reactions involving nitro groups. The study indicated that using this compound led to improved reaction rates and selectivity for desired products, making it a valuable tool for synthetic chemists.

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 1-(chloromethoxy)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloromethoxy group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and cellular processes, making the compound useful in mechanistic studies.

Comparaison Avec Des Composés Similaires

Key Differences :

- Molecular Weight : Bromo derivative (216.03 g/mol) vs. chloro (171.58 g/mol).

- ADPs : Bromo’s experimental ADP exceeded theoretical values, unlike the chloro compound .

- Reactivity : Bromo derivatives exhibit slower kinetics in radical formation due to stronger C-Br bonds .

Other Halogenated Compounds

- 1-Bromo-3-(chloromethyl)-5-nitrobenzene (C₇H₅BrClNO₂): Features additional bromine and nitro groups, enhancing steric hindrance and electronic withdrawal, which may influence reactivity in multi-step syntheses .

Comparison with Oxygen-Containing Substituents

Alkoxy Derivatives

- 1-(Benzyloxy)-3-nitrobenzene (C₁₃H₁₁NO₃): Used in hydrogenation studies with Pd/C catalysts, showing reduced reactivity compared to chloromethyl analogues due to the electron-donating benzyloxy group .

- 1-(3,3-Dichloroallyloxy)-2-nitrobenzene (C₉H₆Cl₂NO₃): Exhibits intramolecular C-H···Cl interactions (2.700 Å), influencing crystal packing and stability .

Methoxy and Ethoxy Derivatives

- 1-Chloro-2-nitrobenzene derivatives (e.g., 4-chloro-1-ethoxy-2-nitrobenzene): Ethoxy groups alter solubility and electronic properties, impacting their utility as intermediates in organic synthesis .

Radical Formation

1-(Chloromethyl)-3-nitrobenzene undergoes rapid chloride expulsion to generate nitrobenzyl radicals, a process critical in cytotoxicity studies . Comparatively, bromo derivatives require harsher conditions due to higher bond dissociation energy.

Catalytic Hydrogenation

- 1-(Benzyloxy)-3-nitrobenzene : Reduced efficiently using 10% Pd/C, with yields validated by NMR .

- Chlorostyryl Derivatives : Synthesis of 1-(4-chlorostyryl)-3-nitrobenzene achieved 65–79% yields, with Z/E ratios influenced by substituent electronics .

Structural and Crystallographic Comparisons

Crystal Packing

- 1-(Chloromethyl)-3-nitrobenzene: Monoclinic system with intermolecular van der Waals interactions .

- 1-(3,3-Dichloroallyloxy)-2-nitrobenzene : Features short intramolecular H···Cl contacts (2.700 Å), absent in chloro/bromo derivatives .

Anisotropic Displacement Parameters (ADPs)

| Compound | Theoretical ADP (Ų) | Experimental ADP (Ų) | Discrepancy |

|---|---|---|---|

| Chloromethyl derivative | 0.041 (R factor) | 0.041 | None |

| Bromomethyl derivative | 0.041 | 0.116 (wR factor) | Significant |

Data Tables

Table 1: Structural and Physical Properties

Activité Biologique

1-(Chloromethoxy)-3-nitrobenzene, with the CAS number 1357626-48-2, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Molecular Formula: C7H7ClN2O3

Molecular Weight: 192.59 g/mol

IUPAC Name: this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various nitrobenzene derivatives, it was found to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. It has shown cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of this compound is attributed to its structural features that allow interaction with biological macromolecules. The nitro group is known for its electron-withdrawing properties, which can enhance the reactivity of the compound towards nucleophiles in cellular environments. This reactivity may lead to the formation of reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells .

Safety and Toxicity

While the compound shows promise in biological applications, safety assessments are crucial. The NIOSH Occupational Exposure Banding Process categorizes chemicals based on their potential health effects. For this compound, considerations include:

Q & A

Basic Questions

Q. What are the recommended safety precautions when handling 1-(chloromethoxy)-3-nitrobenzene in laboratory settings?

- Methodological Answer : Handling requires adherence to strict safety protocols due to potential toxicity and reactivity. Use impervious gloves (e.g., nitrile), safety goggles, and lab coats to prevent dermal/ocular exposure. Work in a fume hood with local exhaust ventilation to avoid inhalation risks. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Emergency showers and eyewash stations must be accessible. Toxicity data from structurally similar nitroaromatic compounds (e.g., 1-chloro-3-nitrobenzene) suggest acute hazards, necessitating respiratory protection (e.g., NIOSH-approved respirators) in powder-handling scenarios .

Q. How can the purity of this compound be assessed using spectroscopic methods?

- Methodological Answer : Purity is validated via a combination of techniques:

- NMR Spectroscopy : Compare - and -NMR spectra with reference data to confirm the absence of impurities (e.g., residual solvents or unreacted intermediates).

- GC-MS : Quantify volatile impurities and verify molecular ion peaks ([M]) against theoretical masses.

- HPLC : Use reverse-phase columns (C18) with UV detection (λ ≈ 254 nm) to assess chromatographic purity. Calibrate against certified standards.

These methods align with protocols used for analogous nitroaromatic compounds .

Advanced Research Questions

Q. What synthetic routes are optimal for introducing the chloromethoxy group into the nitrobenzene ring, and how do reaction conditions influence regioselectivity?

- Methodological Answer : Two primary strategies are viable:

- Nucleophilic Substitution : React 3-nitrobenzene derivatives (e.g., 3-nitrophenol) with chloromethylating agents (e.g., ClCHO-SOR) under basic conditions (KCO, DMF, 60–80°C). Regioselectivity is influenced by the nitro group’s meta-directing effect, favoring substitution at the para position relative to nitro.

- Electrophilic Aromatic Substitution : Pre-functionalize the benzene ring with methoxy groups, followed by nitration (HNO/HSO) and chlorination (Cl, FeCl). Steric hindrance from the methoxy group may shift nitration to the meta position.

Reaction optimization requires controlled temperature (±2°C) and stoichiometric monitoring via TLC/GC .

Q. How do computational methods compare with experimental X-ray crystallography in determining the anisotropic displacement parameters (ADPs) of this compound derivatives?

- Methodological Answer : ADPs derived from density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) in the harmonic approximation show strong correlation with experimental X-ray data (R-factor < 0.05). Discrepancies arise from thermal motion anisotropy in crystal lattices, particularly for the nitro and chloromethoxy groups. For accurate benchmarking:

- Collect high-resolution X-ray data at low temperatures (100 K) to minimize thermal noise.

- Use software (e.g CRYSTAL17) to compute ADPs and compare with experimental values (e.g., via Hirshfeld rigid-bond tests).

Studies on 1-(halomethyl)-3-nitrobenzene analogs validate this dual approach .

Q. What strategies can resolve contradictions in reaction yield data when synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Contradictions often stem from uncontrolled variables (e.g., catalyst loading, moisture sensitivity). Systematic approaches include:

- Design of Experiments (DoE) : Apply factorial designs to isolate effects of temperature, catalyst type (e.g., Pd/C vs. Raney Ni), and solvent polarity.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and side reactions.

- Statistical Analysis : Perform ANOVA on yield data to identify significant factors. For example, palladium catalysts may favor nitro reduction, necessitating inert atmospheres to prevent dehalogenation .

Notes on Evidence Utilization

- Safety protocols and spectroscopic methods are extrapolated from structurally related compounds (e.g., 1-chloro-3-nitrobenzene) .

- Synthetic routes are inferred from chloromethoxy-containing analogs and nitroaromatic reaction mechanisms .

- Computational and crystallographic methodologies are adapted from studies on 1-(halomethyl)-3-nitrobenzene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.